3-Tert-butylcyclobutan-1-amine

Lipophilicity Drug‑likeness ADME

3‑Tert‑butylcyclobutan‑1‑amine (CAS 1484930‑26‑8; molecular formula C₈H₁₇N; molecular weight 127.23 g mol⁻¹) is a small‑molecule building block belonging to the 1,3‑disubstituted cyclobutylamine class. It features a primary amine at the cyclobutane 1‑position and a bulky tert‑butyl substituent at the 3‑position, resulting in a scaffold that combines the conformational restriction of a four‑membered ring with the steric and lipophilic influence of the tert‑butyl group.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 1484930-26-8
Cat. No. B1373343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylcyclobutan-1-amine
CAS1484930-26-8
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CC(C1)N
InChIInChI=1S/C8H17N/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5,9H2,1-3H3
InChIKeyWJAJWXKIHZNIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Tert‑butylcyclobutan‑1‑amine (1484930‑26‑8) – A 1,3‑Disubstituted Cyclobutane Amine Scaffold for Exploratory Chemistry and MedChem Procurement


3‑Tert‑butylcyclobutan‑1‑amine (CAS 1484930‑26‑8; molecular formula C₈H₁₇N; molecular weight 127.23 g mol⁻¹) is a small‑molecule building block belonging to the 1,3‑disubstituted cyclobutylamine class [1]. It features a primary amine at the cyclobutane 1‑position and a bulky tert‑butyl substituent at the 3‑position, resulting in a scaffold that combines the conformational restriction of a four‑membered ring with the steric and lipophilic influence of the tert‑butyl group . The compound is commercially available as a diastereomeric mixture and, in hydrochloride salt form, as cis‑ and trans‑enriched isomers, offering synthetic flexibility for structure‑activity relationship (SAR) exploration .

Why Generic Cyclobutylamines Cannot Substitute for 3‑Tert‑butylcyclobutan‑1‑amine in SAR‑Driven Programs


Within the cyclobutylamine family, lipophilicity and steric bulk at the 3‑position profoundly influence passive membrane permeability, off‑target promiscuity, and metabolic stability, parameters that cannot be reproduced by swapping in the unsubstituted parent cyclobutylamine or simple 3‑alkyl variants [1]. The tert‑butyl group of 3‑tert‑butylcyclobutan‑1‑amine imparts an XLogP3 of 1.8, a value that is approximately nine‑fold higher than that of cyclobutylamine (XLogP3 ≈ 0.2) and far lower than extended aromatic analogs, placing it in a lipophilicity window often associated with favorable CNS drug‑like properties [2]. Without this quantitative lipophilicity increment, any analog chosen as a “drop‑in” replacement would shift the entire ADME and target‑engagement profile of a lead series, undermining SAR interpretability and procurement reproducibility.

Quantitative Differentiation of 3‑Tert‑butylcyclobutan‑1‑amine from Closest Analogs – An Evidence‑Based Comparator Analysis


Lipophilicity (XLogP3) of 3‑Tert‑butylcyclobutan‑1‑amine vs. Unsubstituted Cyclobutylamine

The XLogP3‑AA of 3‑tert‑butylcyclobutan‑1‑amine is 1.8, compared with 0.2 for cyclobutylamine, representing a ~9‑fold increase in computed lipophilicity. This differential places the tert‑butyl analog in the optimal logP range (1–3) frequently associated with CNS drug candidates, whereas cyclobutylamine falls below the conventional lower boundary for passive blood‑brain barrier penetration [1][2].

Lipophilicity Drug‑likeness ADME

Topological Polar Surface Area (TPSA) and Rotatable Bond Count – Uniform Amine Exposure with Controlled Flexibility

Despite the addition of a bulky tert‑butyl group, 3‑tert‑butylcyclobutan‑1‑amine maintains a TPSA of 26 Ų, identical to that of cyclobutylamine (26 Ų), confirming that the polar amine surface is not sterically encumbered. However, the rotatable bond count increases from 0 (cyclobutylamine) to 1, reflecting a single freely rotating C–C bond in the tert‑butyl substituent [1][2]. This subtle increase in flexibility may influence entropic binding penalties without altering hydrogen‑bonding capacity.

Physicochemical property Permeability Molecular complexity

Steric Bulk and Substitution Pattern – 1,3‑Disubstitution vs. 1‑Monosubstituted Cyclobutylamine Scaffolds

The 1,3‑disubstitution pattern of 3‑tert‑butylcyclobutan‑1‑amine creates an asymmetric environment that differs fundamentally from 1‑monosubstituted cyclobutylamines such as 1‑(tert‑butyl)cyclobutanamine (CAS 1521540‑77‑1) . In the 1‑monosubstituted isomer, the amine and tert‑butyl group occupy the same ring carbon, resulting in a geminal arrangement that alters the spatial orientation of the amine lone pair and reduces the scaffold’s capacity for further regio‑controlled derivatisation [1]. The 1,3‑disubstituted architecture of 3‑tert‑butylcyclobutan‑1‑amine permits independent functionalization at the amine and the 3‑position, thereby doubling the number of accessible vectors for SAR exploration.

Steric hindrance Scaffold diversity Metabolic stability

Commercial Availability of Stereochemically Defined Derivatives – Enabling Chiral SAR

In addition to the diastereomeric mixture of 3‑tert‑butylcyclobutan‑1‑amine, vendors supply the separated cis‑ and trans‑isomers as hydrochloride salts, e.g., (1s,3s)‑3‑tert‑butylcyclobutan‑1‑amine hydrochloride (CAS 2728727‑38‑4) and rac‑(1r,3r)‑3‑tert‑butylcyclobutan‑1‑amine hydrochloride (trans) . In contrast, 1‑(tert‑butyl)cyclobutanamine is typically offered only as a racemic mixture without stereochemically resolved forms . The availability of discrete stereoisomers allows programs to probe the impact of relative configuration on target binding and selectivity without investing in in‑house chiral resolution.

Chiral building block Diastereomer Stereochemistry

Overall Molecular Weight – A Compact Tert‑Butyl Cyclobutane vs. Extended Analogs

With a molecular weight of 127.23 g mol⁻¹, 3‑tert‑butylcyclobutan‑1‑amine resides in the fragment‑like space (<250 Da), whereas many extended analogs that incorporate additional phenyl or heterocyclic rings exceed 200 Da (e.g., 1‑(4‑tert‑butylphenyl)cyclobutan‑1‑amine, MW = 203.32 g mol⁻¹) [1][2]. The lower molecular weight of the target compound facilitates its use as a core fragment in fragment‑based drug discovery (FBDD) and reduces the risk of violating Lipinski’s rule of five when elaborated into lead‑like molecules.

Molecular weight Lead‑likeness Fragment‑based drug design

Procurement‑Ready Application Scenarios for 3‑Tert‑butylcyclobutan‑1‑amine Based on Quantitative Differentiation


CNS‑Oriented Fragment Library Design

The XLogP3 of 1.8 positions 3‑tert‑butylcyclobutan‑1‑amine within the optimal lipophilicity corridor for CNS drug discovery (logP 1–3), while the low molecular weight (127 Da) makes it a compliant fragment for FBDD. Procurement of this scaffold delivers a starting point that already satisfies two critical CNS‑MPO parameters, avoiding the need for post‑hit lipophilic adjustment [1].

Stereochemistry‑Enabled SAR Exploration of Cyclobutane‑Containing Leads

With both cis‑ and trans‑hydrochloride salts commercially available , a medicinal chemistry team can directly purchase the individual diastereomers, enabling parallel assessment of how relative configuration impacts target affinity and selectivity. This bypasses costly and time‑consuming chiral preparative chromatography.

Dual‑Vector Derivatisation for Kinase or GPCR Scaffold Hopping

The 1,3‑disubstituted architecture provides two chemically orthogonal anchors — the primary amine and the 3‑position — for iterative analogue synthesis [2]. Contrasted with 1‑monosubstituted cyclobutylamines, the 1,3‑pattern doubles the accessible SAR vectors, supporting scaffold‑hopping campaigns in kinase or GPCR programs where diverse exit vectors are essential.

Property‑Based Benchmarking Against Extended Tert‑Butylphenyl Analogs

When a program requires the steric influence of a tert‑butyl group but must retain low molecular weight, 3‑tert‑butylcyclobutan‑1‑amine (127 Da) is a demonstrably leaner alternative to 1‑(4‑tert‑butylphenyl)cyclobutan‑1‑amine (203 Da), providing a ~37 % mass reduction while preserving the key tert‑butyl pharmacophoric element [3].

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